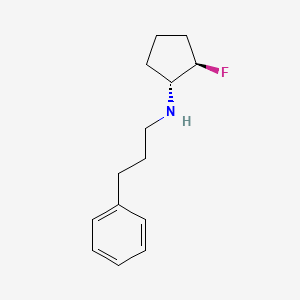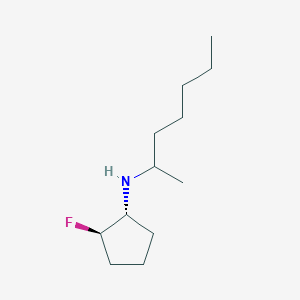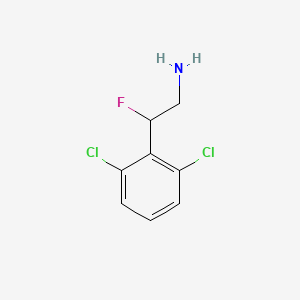![molecular formula C13H24N2O B1531592 1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol CAS No. 2098500-85-5](/img/structure/B1531592.png)
1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol
Overview
Description
1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol (CBPCB) is an organic compound with a cyclic structure that has been studied for its potential applications in various scientific fields. It is a synthetic compound that has been used in various research laboratories for its unique properties. CBPCB has been used in the synthesis of various compounds, as a reagent in organic synthesis, and has been studied for its potential therapeutic and pharmacological applications.
Scientific Research Applications
Antimicrobial Activity of Metal Complexes
Metal complexes of novel Schiff base ligands, which include cyclobutane rings, have been synthesized and shown to exhibit antimicrobial activity against a variety of microorganisms. These studies highlight the potential of cyclobutane-containing compounds in developing new antimicrobial agents. The ligands and their metal complexes were evaluated for their ability to inhibit the growth of various bacteria and yeast, indicating their broad-spectrum antimicrobial properties (Cukurovalı et al., 2002).
Enhancing DNA Repair Pathway Inhibition
Compounds targeting the ERCC1-XPF endonuclease, which is crucial for repairing DNA lesions and helix distortions, have been designed and synthesized. By inhibiting ERCC1-XPF, these compounds can sensitize cancer cells to chemotherapy and radiation therapy, representing a promising approach for cancer treatment. The structure activity relationship analysis of these inhibitors demonstrates their potential in enhancing the effectiveness of cancer therapies (Elmenoufy et al., 2020).
Novel Synthesis Methods for Cyclobutane Derivatives
Research has developed new synthetic methods for creating cyclobutane derivatives, which are important in medicinal chemistry due to their unique structural and pharmacological properties. These methods provide efficient routes for producing compounds with potential therapeutic applications, including antimicrobial, antiviral, and anticancer agents (Yao & Shi, 2007).
Potential Antiprotozoal and Antimalarial Activity
The development of new derivatives of bicyclic compounds, including those with cyclobutyl elements, has shown promise in treating protozoal infections. These compounds have exhibited significant activity against drug-resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense, offering new avenues for antiprotozoal and antimalarial therapy (Faist et al., 2012).
properties
IUPAC Name |
1-[(4-cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(5-2-6-13)11-14-7-9-15(10-8-14)12-3-1-4-12/h12,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQDQDRSHLLTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)CC3(CCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Cyclobutylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N6-ethyl-5H,6H,7H-indeno[5,6-d][1,3]thiazole-2,6-diamine hydrochloride](/img/structure/B1531517.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-3-methylaniline](/img/structure/B1531520.png)

![3-Cyclopentyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1531523.png)
![(3R,4R)-4-[(3-methylphenyl)amino]pyrrolidin-3-ol](/img/structure/B1531526.png)
![1-[(1-Fluorocyclopentyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531527.png)
![5-methyl-1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1531528.png)

![2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid](/img/structure/B1531531.png)
![1-[(4-Fluorothian-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1531532.png)